molecular formula C14H14N2O B2886785 N-[4-(phenylamino)phenyl]acetamide CAS No. 38674-90-7

N-[4-(phenylamino)phenyl]acetamide

Cat. No.: B2886785
CAS No.: 38674-90-7
M. Wt: 226.279
InChI Key: QAIADKFUCPEVKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(phenylamino)phenyl]acetamide is an organic compound with the molecular formula C14H14N2O. It is also known by its IUPAC name, N-(4-anilinophenyl)acetamide. This compound is characterized by the presence of an acetamide group conjugated to a phenyl group, which is further substituted with a phenylamino group. It has a molecular weight of 226.28 g/mol and a melting point of 160-165°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(phenylamino)phenyl]acetamide typically involves the reaction of 4-nitroacetanilide with aniline under specific conditions. The reaction proceeds through the reduction of the nitro group to an amino group, followed by acylation to form the acetamide linkage .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process involves the use of high-purity starting materials and controlled reaction environments to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-[4-(phenylamino)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-[4-(phenylamino)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(phenylamino)phenyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-[4-(phenylamino)phenyl]acetamide can be compared with other similar compounds, such as:

    N-phenylacetamide: Similar structure but lacks the phenylamino substitution.

    N-(4-methoxyphenyl)acetamide: Contains a methoxy group instead of a phenylamino group.

    N-(4-chlorophenyl)acetamide: Contains a chloro group instead of a phenylamino group.

Uniqueness: The presence of the phenylamino group in this compound imparts unique chemical and biological properties, making it distinct from other acetamide derivatives .

Properties

IUPAC Name

N-(4-anilinophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-11(17)15-13-7-9-14(10-8-13)16-12-5-3-2-4-6-12/h2-10,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIADKFUCPEVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801233
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.